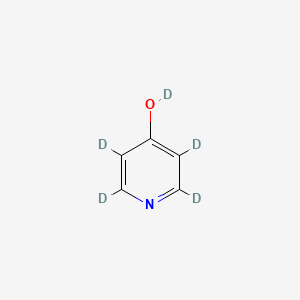
4-Difluoromethyl-2,3-dimethylanisole
Overview
Description
4-Difluoromethyl-2,3-dimethylanisole is a chemical compound with the molecular formula C10H12F2O and a molecular weight of 186.2 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Difluoromethyl-2,3-dimethylanisole typically involves difluoromethylation processes. These processes are based on the formation of X–CF2H bonds, where X can be carbon (sp, sp2, sp3), oxygen, nitrogen, or sulfur . Various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods, have been developed to construct these bonds .
Industrial Production Methods: Industrial production methods for this compound often involve late-stage functionalization techniques. These techniques have been streamlined to provide access to molecules of pharmaceutical relevance . The use of novel non-ozone depleting difluorocarbene reagents has also been reported in recent protocols .
Chemical Reactions Analysis
Types of Reactions: 4-Difluoromethyl-2,3-dimethylanisole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds . Reaction conditions often involve the use of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the difluoromethylation of heterocycles via a radical process can lead to the formation of diverse fluorine-containing heterocycles .
Scientific Research Applications
4-Difluoromethyl-2,3-dimethylanisole has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used in the synthesis of various fluorine-containing compounds. In biology and medicine, it is used in the development of pharmaceutical agents due to its unique properties . In industry, it is used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Difluoromethyl-2,3-dimethylanisole involves its ability to act as a hydrogen-bond donor . Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues . This property is crucial for its interaction with molecular targets and pathways involved in its effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-Difluoromethyl-2,3-dimethylanisole include other difluoromethylated compounds such as difluoromethylated heterocycles .
Uniqueness: What sets this compound apart is its specific structure and the presence of both difluoromethyl and anisole groups, which confer unique chemical properties and reactivity.
Properties
IUPAC Name |
1-(difluoromethyl)-4-methoxy-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLXKWQGJJAIOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B1411341.png)
![4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B1411343.png)

![Ethyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate](/img/structure/B1411347.png)




![(3aR,5R,6S,6aR)-5-allyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1411356.png)
![tert-butyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate](/img/structure/B1411357.png)

![6-Bromo-1-chloro[1]benzothieno[2,3-c]pyridine](/img/structure/B1411360.png)
